N-(2-acetamido-5-chlorophenyl)pyrazolo[1,5-a]pyridine-3-carboxamide
Description
N-(2-acetamido-5-chlorophenyl)pyrazolo[1,5-a]pyridine-3-carboxamide is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyridine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of both pyrazole and pyridine rings in its structure contributes to its unique chemical properties and reactivity.
Properties
IUPAC Name |
N-(2-acetamido-5-chlorophenyl)pyrazolo[1,5-a]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN4O2/c1-10(22)19-13-6-5-11(17)8-14(13)20-16(23)12-9-18-21-7-3-2-4-15(12)21/h2-9H,1H3,(H,19,22)(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDTAYDVNVBRMJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1)Cl)NC(=O)C2=C3C=CC=CN3N=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-acetamido-5-chlorophenyl)pyrazolo[1,5-a]pyridine-3-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclocondensation of 2-acetamido-5-chlorobenzaldehyde with appropriate pyrazole derivatives under acidic or basic conditions. The reaction conditions often involve the use of solvents such as ethanol or acetonitrile and catalysts like p-toluenesulfonic acid or sodium ethoxide .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and microwave-assisted synthesis can be employed to enhance reaction efficiency and reduce production costs. The use of automated reactors and real-time monitoring systems can further streamline the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-acetamido-5-chlorophenyl)pyrazolo[1,5-a]pyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl moiety, using reagents like sodium methoxide or potassium cyanide
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve desired products.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For instance, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution can result in various substituted products.
Scientific Research Applications
N-(2-acetamido-5-chlorophenyl)pyrazolo[1,5-a]pyridine-3-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of N-(2-acetamido-5-chlorophenyl)pyrazolo[1,5-a]pyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby blocking substrate access or altering enzyme conformation. Additionally, it can interact with cellular pathways involved in inflammation, cell proliferation, and apoptosis, leading to its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazolo[1,5-a]pyridine derivatives, such as:
- Pyrazolo[1,5-a]pyrimidines
- Pyrazolo[1,5-a]pyridines with different substituents (e.g., halogens, alkyl groups)
Uniqueness
N-(2-acetamido-5-chlorophenyl)pyrazolo[1,5-a]pyridine-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical properties and biological activities. The presence of the acetamido and chlorophenyl groups enhances its potential as a therapeutic agent by improving its binding affinity and selectivity for molecular targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
